Potassium propylxanthate

CAS No.: 2720-67-4

Cat. No.: VC4134555

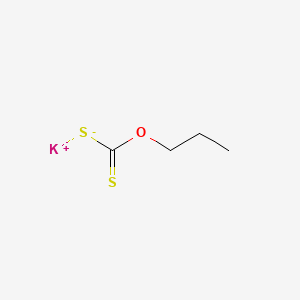

Molecular Formula: C4H8KOS2

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2720-67-4 |

|---|---|

| Molecular Formula | C4H8KOS2 |

| Molecular Weight | 175.3 g/mol |

| IUPAC Name | potassium;propoxymethanedithioate |

| Standard InChI | InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |

| Standard InChI Key | QPKCOVZLNZRCGY-UHFFFAOYSA-N |

| SMILES | CCCOC(=S)[S-].[K+] |

| Canonical SMILES | CCCOC(=S)S.[K] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

Potassium propylxanthate is an organosulfur compound characterized by the dithiocarbonate functional group () bonded to a propyl chain and a potassium counterion. Its IUPAC name, potassium O-propyl dithiocarbonate, reflects this structure . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 174.32 g/mol | |

| Appearance | Yellow crystalline powder | |

| Purity (commercial) | ≥97.0% | |

| Storage conditions | <15°C in dark, dry environment | |

| Solubility | Highly soluble in water |

The compound’s stability is pH-dependent, with decomposition accelerating under alkaline conditions to yield propyl alcohol and carbon disulfide .

Spectroscopic and Computational Insights

Solid-state NMR studies reveal distinct chemical shift tensors for potassium propylxanthate and its decomposition products. The deshielding effect increases with sulfur atom count in the moiety (X, Y, Z = O, S), leading to larger chemical shift spans. For instance, the principal value decreases as oxygen replaces sulfur, a phenomenon validated by DFT calculations . These findings enable precise identification of surface-adsorbed species in mineral flotation systems.

Industrial and Scientific Applications

Mineral Flotation and Sulfide Ore Processing

In the mining industry, potassium propylxanthate acts as a collector in froth flotation, selectively binding to sulfide minerals like chalcopyrite () and sphalerite () . Key mechanisms include:

-

Hydrophobization: Adsorption onto mineral surfaces via thiol groups, rendering them water-repellent.

-

pH-Dependent Performance: Enhanced efficacy in alkaline slurries (pH 9–11), where competing hydroxide ions are minimized .

Comparative trials demonstrate its superiority over ethylxanthates in seawater flotation, achieving >85% copper recovery due to reduced ion interference .

Organic Synthesis and Polymer Chemistry

Potassium propylxanthate serves as a precursor in:

-

Dixanthogen synthesis: Oxidation with yields , a vulcanization accelerator .

-

Metal complexes: Coordination with transition metals (e.g., Cu, Ni) forms stable chelates for catalytic applications .

Reaction Pathways and Decomposition Dynamics

Hydrolysis and Oxidation

Under acidic conditions, hydrolysis proceeds as:

Oxidation with atmospheric oxygen produces dixanthogen:

Alkaline Decomposition

At pH >10, the compound degrades into propyl alcohol and carbon disulfide:

This reaction limits its utility in high-pH environments unless stabilizers like sodium sulfite are added .

Environmental Impact and Waste Management

Ecotoxicology

Aquatic toxicity studies indicate:

Disposal Methods

Regulated incineration at 1,200°C with scrubbers neutralizes and emissions .

Emerging Research Directions

Advanced Spectroscopic Techniques

Time-resolved Raman spectroscopy is probing real-time adsorption kinetics on pyrite (), revealing monolayer coverage within 30 seconds .

Green Chemistry Innovations

Ionic liquid-modified xanthates show promise in reducing dosages by 40% while maintaining recovery rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume